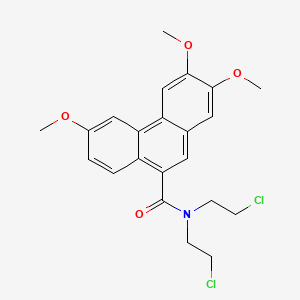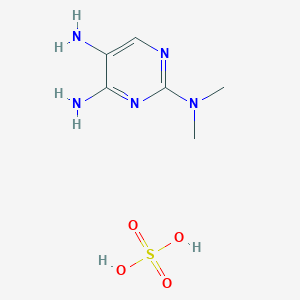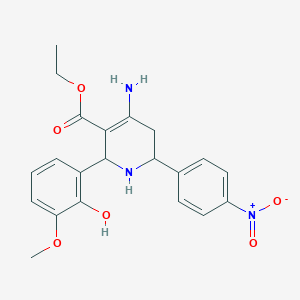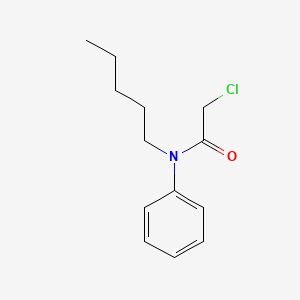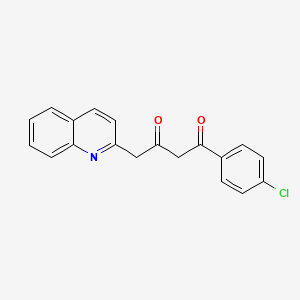
Protein (sartorilli)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butanedione,1-(4-chlorophenyl)-4-(2-quinolinyl)- is a complex organic compound that features both a chlorophenyl group and a quinolinyl group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione,1-(4-chlorophenyl)-4-(2-quinolinyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the 4-chlorophenyl group: This can be achieved through halogenation reactions.
Formation of the 2-quinolinyl group: This often involves cyclization reactions starting from aniline derivatives.
Coupling of the two groups: This step might involve condensation reactions using appropriate catalysts and solvents.
Industrial Production Methods
Industrial production of such compounds usually involves optimizing the reaction conditions to maximize yield and purity. This might include:
Use of high-pressure reactors: to facilitate difficult reactions.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Butanedione,1-(4-chlorophenyl)-4-(2-quinolinyl)- can undergo various types of chemical reactions, including:
Oxidation: This might involve reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This can involve nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Butanedione,1-(4-chlorophenyl)-4-(2-quinolinyl)- involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Butanedione,1-(4-bromophenyl)-4-(2-quinolinyl)-
- 1,3-Butanedione,1-(4-fluorophenyl)-4-(2-quinolinyl)-
Uniqueness
1,3-Butanedione,1-(4-chlorophenyl)-4-(2-quinolinyl)- is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its brominated or fluorinated analogs.
Propriétés
Numéro CAS |
26958-31-6 |
|---|---|
Formule moléculaire |
C19H14ClNO2 |
Poids moléculaire |
323.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-4-quinolin-2-ylbutane-1,3-dione |
InChI |
InChI=1S/C19H14ClNO2/c20-15-8-5-14(6-9-15)19(23)12-17(22)11-16-10-7-13-3-1-2-4-18(13)21-16/h1-10H,11-12H2 |
Clé InChI |
PWZYXHHXUXKCRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)CC(=O)CC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


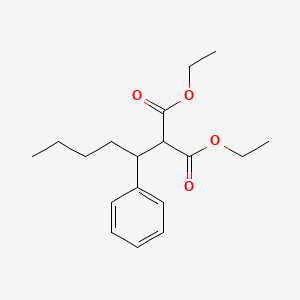
![4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine](/img/structure/B14008681.png)

![4-(4-Methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione](/img/structure/B14008687.png)
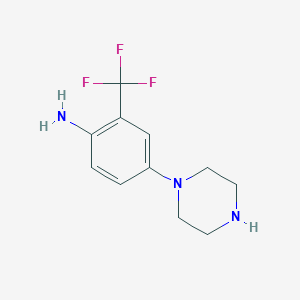

![2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol](/img/structure/B14008693.png)
